(3-Amino-5-bromophenyl)boronic acid
CAS No.:
Cat. No.: VC18637893
Molecular Formula: C6H7BBrNO2
Molecular Weight: 215.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7BBrNO2 |
---|---|
Molecular Weight | 215.84 g/mol |
IUPAC Name | (3-amino-5-bromophenyl)boronic acid |
Standard InChI | InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
Standard InChI Key | CQDKIIWHUZNFRW-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CC(=C1)Br)N)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(3-Amino-5-bromophenyl)boronic acid, with the systematic IUPAC name (3-amino-5-bromophenyl)boronic acid, has a molecular formula of C₆H₇BBrNO₂ and a molecular weight of 215.84 g/mol . Its structure consists of a phenyl ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a boronic acid group (-B(OH)₂) at position 1 (Figure 1). The compound’s SMILES notation is B(C1=CC(=CC(=C1)Br)N)(O)O, which encodes its substituent positions and bonding topology .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 2225179-12-2 | |
Molecular Formula | C₆H₇BBrNO₂ | |
Molecular Weight | 215.84 g/mol | |
IUPAC Name | (3-amino-5-bromophenyl)boronic acid | |
SMILES | B(C1=CC(=CC(=C1)Br)N)(O)O |
Spectroscopic and Computational Data
The compound’s InChIKey (CQDKIIWHUZNFRW-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2) provide standardized representations for database searches and computational modeling . Quantum mechanical calculations predict a planar aromatic ring system with partial double-bond character in the B-O bonds, contributing to its stability in aqueous environments .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocol for (3-amino-5-bromophenyl)boronic acid is documented in the reviewed sources, analogous boronic acid syntheses suggest feasible routes. For example, 3-bromophenylboronic acid is synthesized via lithiation of 1,3-dibromobenzene followed by boronation with trimethyl borate, yielding a 71.9% product . Adapting this method, bromination of 3-aminophenylboronic acid or direct functionalization of a pre-brominated phenylboronic acid precursor could yield the target compound.
Table 2: Comparative Boronic Acid Syntheses
Compound Synthesized | Starting Material | Reagents | Yield | Source |
---|---|---|---|---|
3-Bromophenylboronic acid | 1,3-Dibromobenzene | n-BuLi, B(OCH₃)₃ | 71.9% | |
3-Amino-5-bromoquinoline | 5-Bromoquinoline | I₂, TBHP, Pd catalysis | 56% |
Functional Group Reactivity
The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides in the presence of palladium catalysts . Simultaneously, the electron-donating amino group enhances the ring’s nucleophilicity, facilitating electrophilic substitution at the bromine site. This dual reactivity positions the compound as a versatile intermediate in heterocyclic synthesis .
Physicochemical Properties
Solubility and Stability
(3-Amino-5-bromophenyl)boronic acid is sparingly soluble in polar solvents like water but exhibits moderate solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The boronic acid group’s propensity to form reversible covalent complexes with diols enhances its stability in buffered aqueous solutions . Thermal gravimetric analysis (TGA) data, though unavailable for this specific compound, predict decomposition above 200°C based on analogous boronic acids .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (B-O stretching) and 3200–3400 cm⁻¹ (N-H and O-H stretching) .
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NMR Spectroscopy: Predicted ¹H NMR signals include a singlet for the amino protons (δ 5.2 ppm) and a doublet for the aromatic protons adjacent to bromine (δ 7.8 ppm) .
Applications in Materials Science and Biomedicine
Biosensing and Diagnostics
Boronic acids’ affinity for cis-diols enables glucose sensing applications. Functionalizing electrodes with (3-amino-5-bromophenyl)boronic acid could improve selectivity for glycated hemoglobin (HbA1c), a critical diabetes biomarker .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Catalytic Applications: Exploring asymmetric induction in cross-coupling reactions.
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Biological Studies: Evaluating antimicrobial and anticancer activity in vitro.
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